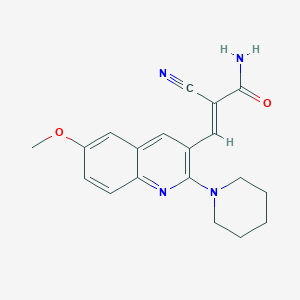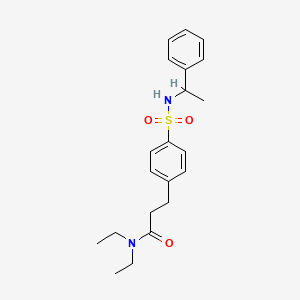
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as DPP4 inhibitor, which is used in the treatment of type 2 diabetes. This compound inhibits the dipeptidyl peptidase-4 (DPP4) enzyme, which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion. Therefore, the inhibition of DPP4 by this compound leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Wirkmechanismus
The mechanism of action of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the inhibition of the N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide enzyme. N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide leads to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to have several biochemical and physiological effects. It increases insulin secretion and decreases glucagon secretion, which results in improved glycemic control. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in lab experiments is its specificity for the N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide enzyme. This compound selectively inhibits N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide without affecting other enzymes, which makes it a valuable tool for studying the role of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide in glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. One of the areas of research is the development of more potent and selective N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide inhibitors for the treatment of type 2 diabetes. Additionally, there is a need for further investigation into the anti-inflammatory and neuroprotective effects of this compound. Furthermore, the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of interest for future research.
Synthesemethoden
The synthesis of N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the reaction of 4-(N-(1-phenylethyl)sulfamoyl)benzeneboronic acid with N,N-diethyl-3-bromopropionamide in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-23(5-2)21(24)16-13-18-11-14-20(15-12-18)27(25,26)22-17(3)19-9-7-6-8-10-19/h6-12,14-15,17,22H,4-5,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNYIKEGGHUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-{4-[(1-phenylethyl)sulfamoyl]phenyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

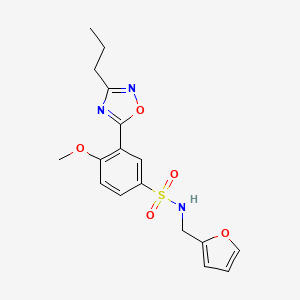
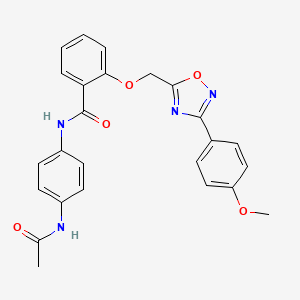
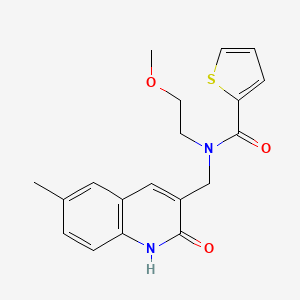
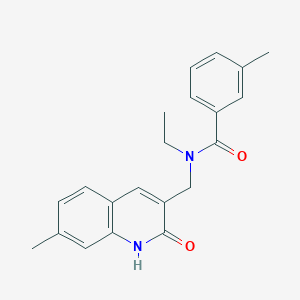
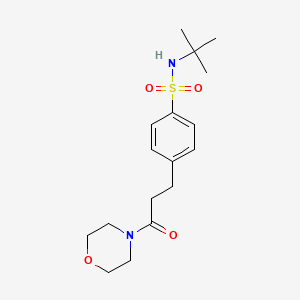
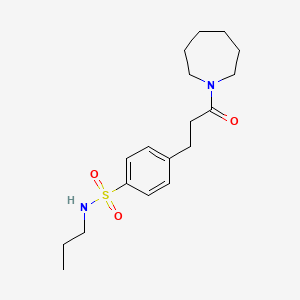
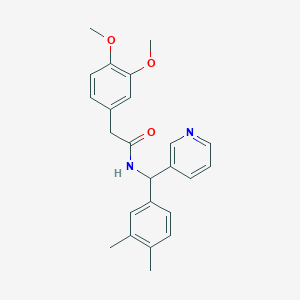
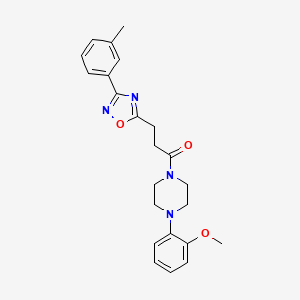
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718480.png)
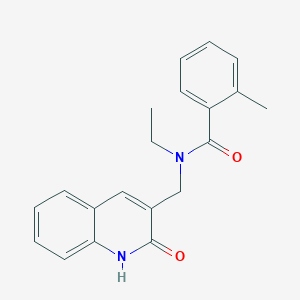
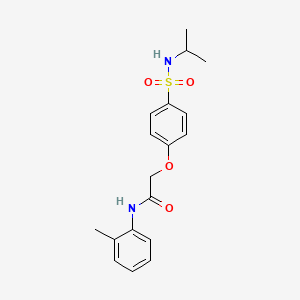
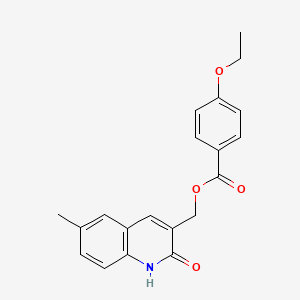
![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
